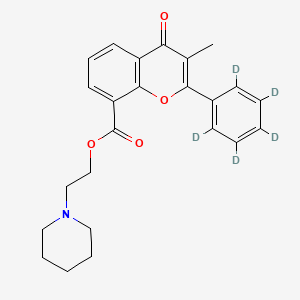
Flavoxate-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flavoxate-d5 is a deuterium-labeled derivative of flavoxate, a compound primarily used as a spasmolytic agent. This compound is utilized in scientific research to study the pharmacokinetics and metabolic pathways of flavoxate due to the presence of deuterium, which acts as a stable isotope tracer . This compound is particularly valuable in the field of drug development and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of flavoxate-d5 involves the incorporation of deuterium into the flavoxate molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically involves the use of a palladium or platinum catalyst under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the deuterium-labeled compound. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Flavoxate-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting this compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced this compound derivatives.
Substitution: Various substituted this compound compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Flavoxate-d5 is extensively used in scientific research due to its unique properties:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and breakdown of flavoxate in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of flavoxate.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency of flavoxate formulations
Wirkmechanismus
Flavoxate-d5, like its parent compound flavoxate, acts as a competitive antagonist at muscarinic acetylcholine receptors. This action reduces the tonus of smooth muscle in the bladder, thereby alleviating symptoms of overactive bladder such as urgency, incontinence, and frequency. The presence of deuterium does not significantly alter the mechanism of action but allows for more precise tracking in pharmacokinetic studies .
Vergleich Mit ähnlichen Verbindungen
Flavoxate-d5 can be compared with other similar compounds used in the treatment of overactive bladder:
Oxybutynin: Another anticholinergic agent with a similar mechanism of action but different pharmacokinetic profile.
Tolterodine: Known for its better tolerability and fewer side effects compared to flavoxate.
Darifenacin, Solifenacin, Trospium: Newer agents with greater tissue selectivity and improved side effect profiles
Uniqueness
This compound’s uniqueness lies in its deuterium labeling, which provides a valuable tool for detailed pharmacokinetic and metabolic studies. This feature distinguishes it from other anticholinergic agents that do not have such labeling .
List of Similar Compounds
- Oxybutynin
- Tolterodine
- Darifenacin
- Solifenacin
- Trospium
Eigenschaften
Molekularformel |
C24H25NO4 |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
2-piperidin-1-ylethyl 3-methyl-4-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)chromene-8-carboxylate |
InChI |
InChI=1S/C24H25NO4/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25/h2,4-5,8-12H,3,6-7,13-16H2,1H3/i2D,4D,5D,9D,10D |
InChI-Schlüssel |
SPIUTQOUKAMGCX-ONXRJODMSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=O)C3=C(O2)C(=CC=C3)C(=O)OCCN4CCCCC4)C)[2H])[2H] |
Kanonische SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


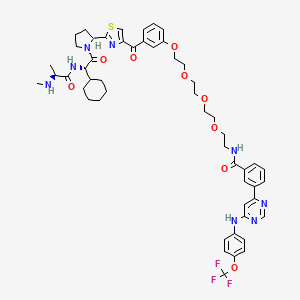
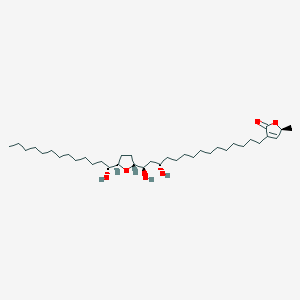
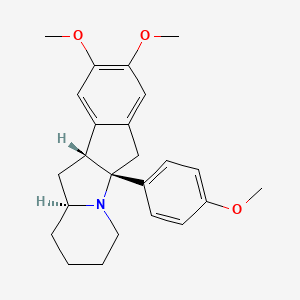

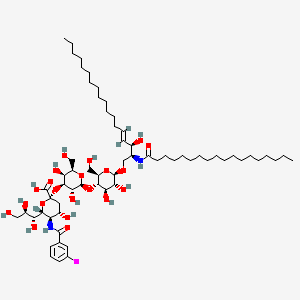
![3-hydroxy-N-[(3R,7S,16S,23R,27S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B15144128.png)
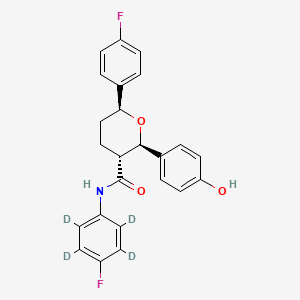
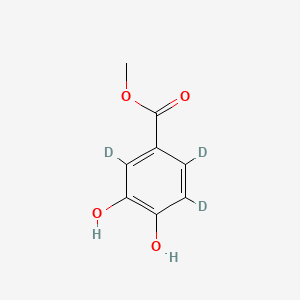
![(2S)-1-[(1S,5R)-6-[2-[4-[3-[(1R)-2-amino-1-[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]ethyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]propan-2-ol](/img/structure/B15144140.png)


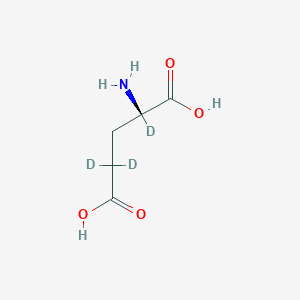
![[(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+)](/img/structure/B15144150.png)
![2,4-diamino-6-[[(R)-(5-chloro-8-fluoro-4-oxo-3-pyridin-3-ylquinazolin-2-yl)-cyclopropylmethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B15144154.png)
